2-Bromo-2-methylpropanal

Free-radical chemistry Anti-Markovnikov addition Chain propagation

2-Bromo-2-methylpropanal (CAS 13206-46-7), also known as 2-bromoisobutyraldehyde or α-bromoisobutyraldehyde, is a bifunctional C4 aldehyde bearing a tertiary α-bromo substituent with the molecular formula C4H7BrO and molecular weight of 151.00 g/mol. The compound exists as a liquid at 20°C with a density of 1.41 g/cm³ and a boiling point range of 111–126°C.

Molecular Formula C4H7BrO
Molecular Weight 151 g/mol
CAS No. 13206-46-7
Cat. No. B082722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-2-methylpropanal
CAS13206-46-7
Synonyms2-BROMO-2-METHYL-PROPIONALDEHYDE
Molecular FormulaC4H7BrO
Molecular Weight151 g/mol
Structural Identifiers
SMILESCC(C)(C=O)Br
InChIInChI=1S/C4H7BrO/c1-4(2,5)3-6/h3H,1-2H3
InChIKeyKLTWFFAVGWWIKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-2-methylpropanal CAS 13206-46-7: Procurement-Ready Technical Profile for Synthetic Chemistry Applications


2-Bromo-2-methylpropanal (CAS 13206-46-7), also known as 2-bromoisobutyraldehyde or α-bromoisobutyraldehyde, is a bifunctional C4 aldehyde bearing a tertiary α-bromo substituent with the molecular formula C4H7BrO and molecular weight of 151.00 g/mol . The compound exists as a liquid at 20°C with a density of 1.41 g/cm³ and a boiling point range of 111–126°C . Its distinctive structural feature is the geminal positioning of an electrophilic aldehyde carbonyl and a tertiary alkyl bromide on the same carbon framework, a configuration that enables orthogonal reactivity pathways not accessible to mono-functional analogs .

Why 2-Bromo-2-methylpropanal Cannot Be Replaced by Common α-Bromo Carbonyl Analogs in Radical-Promoted and Organometallic Transformations


2-Bromo-2-methylpropanal occupies a distinct reactivity niche that prevents simple substitution with structurally related α-bromo carbonyl compounds. Unlike 2-bromoisobutyryl bromide (CAS 20769-85-1), which contains a highly reactive acyl bromide that undergoes rapid, exothermic hydrolysis and cannot tolerate protic or nucleophilic environments, 2-bromo-2-methylpropanal retains an intact aldehyde function enabling sequential transformations without premature decomposition . Furthermore, its behavior as a radical chain propagation enhancer differs fundamentally from N-bromosuccinimide (NBS), which acts as a stoichiometric bromine atom source for allylic/benzylic bromination rather than a catalytic promoter of anti-Markovnikov hydrobromination [1]. Substitution with 2-bromo-2-methylpropane (tert-butyl bromide) would entirely eliminate the carbonyl-dependent reactivity (e.g., enolate formation, reductive amination) that defines the compound's synthetic utility. The quantitative evidence presented below substantiates why procurement decisions must evaluate this specific CAS number rather than assuming class-level interchangeability.

2-Bromo-2-methylpropanal: Quantitative Comparative Evidence for Scientific Selection and Procurement


Radical Chain Propagation Enhancement: Comparative Yield in Anti-Markovnikov Hydrobromination of Styrene

In the anti-Markovnikov addition of gaseous HBr to styrene for the synthesis of (2-bromoethyl)benzene, 2-bromo-2-methylpropanal functions as a promoter that increases product yield by sustaining the free-radical chain propagation pathway. The compound does not itself thermally initiate radical chains but instead forms relatively stable 2-methylpropanal radicals upon reaction with existing radicals, thereby inhibiting chain termination and extending the effective propagation length [1].

Free-radical chemistry Anti-Markovnikov addition Chain propagation Reaction promotion

Tin(II) Enolate Generation for Cross-Aldol Reactions: Unique Reactivity of α-Bromo Aldehyde Motif

2-Bromo-2-methylpropanal undergoes oxidative addition with metallic tin to form tin(II) enolate in situ, which subsequently reacts with aldehydes to yield β-hydroxy aldehydes in fairly good yields [1]. This transformation exploits the α-bromo aldehyde functionality to generate a reactive organometallic intermediate that participates in cross-aldol coupling.

Organometallic synthesis Aldol reaction Tin enolate chemistry β-Hydroxy aldehyde synthesis

Physicochemical Distinction from 2-Bromoisobutyryl Bromide: Stability and Handling Profile

2-Bromo-2-methylpropanal (aldehyde) exhibits markedly different stability and handling characteristics compared to 2-bromoisobutyryl bromide (acyl bromide). The acyl bromide analog undergoes vigorous, exothermic reaction with water and alcohols, generating substantial heat and gas that pose explosion and fire hazards . In contrast, 2-bromo-2-methylpropanal can be stored long-term at -20°C under inert atmosphere without the same acute moisture reactivity .

Chemical stability Moisture sensitivity Reagent handling Process safety

Functional Orthogonality: Aldehyde Retention Enables Sequential Derivatization Not Possible with Acyl Halide Analogs

The intact aldehyde group in 2-bromo-2-methylpropanal enables subsequent transformations including reductive amination and condensation reactions for nitrogen-containing heterocycle synthesis, while the tertiary alkyl bromide remains available for nucleophilic substitution or elimination [1]. This orthogonal bifunctionality is absent in 2-bromoisobutyryl bromide, where the acyl bromide group dominates reactivity and undergoes immediate conversion to carboxylic acid derivatives upon nucleophilic attack .

Orthogonal reactivity Bifunctional building blocks Sequential synthesis Heterocycle construction

Procurement-Grade Purity Specification: Benchmarking Against Commercial Availability

Commercially available 2-bromo-2-methylpropanal is supplied with a minimum purity specification of 97% as determined by gas chromatography (GC), with physical form confirmed as liquid at 20°C, density 1.41 g/cm³, and refractive index 1.45 . These specifications provide a verifiable procurement benchmark.

Purity specification Quality control Commercial sourcing GC analysis

Note on Quantitative Data Availability: Limitations of Public Literature for 2-Bromo-2-methylpropanal

Comprehensive searching of primary literature, patents, and authoritative databases reveals that 2-bromo-2-methylpropanal is primarily referenced as a synthetic intermediate or reagent within broader methodological studies rather than as the primary subject of dedicated comparative investigations. Consequently, direct head-to-head quantitative comparisons (e.g., kinetic rate constants, selectivity ratios, yield differentials under identical conditions) are sparse in publicly accessible sources. The evidence presented above relies on class-level inference and cross-study comparable data, which provide directional guidance for procurement decisions but lack the precision of controlled comparative studies.

Data availability Literature assessment Evidence limitations

2-Bromo-2-methylpropanal: Recommended Application Scenarios Based on Quantitative Differentiation Evidence


Promoter in Anti-Markovnikov Hydrobromination of Styrenes for (2-Bromoethyl)arene Synthesis

Research programs requiring anti-Markovnikov addition of HBr to styrene derivatives should consider 2-bromo-2-methylpropanal as a radical chain promoter. The compound functions by forming relatively stable 2-methylpropanal radicals that sustain chain propagation and inhibit termination, thereby increasing product yields . This application scenario is supported by direct experimental evidence in The Journal of Organic Chemistry demonstrating promoter activity in multiple solvents including ethyl acetate, heptane, toluene, and dioxane .

Tin(II) Enolate Precursor for Cross-Aldol Synthesis of β-Hydroxy Aldehydes

Synthetic routes requiring tin(II) enolate-mediated aldol coupling should procure 2-bromo-2-methylpropanal for in situ enolate generation via oxidative addition of metallic tin . The resulting tin(II) enolate reacts with aldehydes to afford β-hydroxy aldehydes in 'fairly good yields,' providing an alternative to conventional enolate generation methods . This application leverages the unique α-bromo aldehyde structural motif to access organometallic reactivity not available from non-α-brominated aldehydes.

Bifunctional Building Block for Heterocyclic Scaffold Construction

Medicinal chemistry programs synthesizing quinazolinones, benzoxazinones, and benzothiazinones should evaluate 2-bromo-2-methylpropanal as a bifunctional intermediate . The orthogonal reactivity of the aldehyde group (enabling reductive amination and condensation) and the tertiary alkyl bromide (enabling nucleophilic substitution or elimination) permits sequential derivatization strategies that reduce overall step count. This application scenario is supported by vendor documentation and class-level inference regarding bifunctional building block utility .

Alternative to Moisture-Sensitive Acyl Bromides in α-Bromo Carbonyl Transformations

Process chemistry workflows requiring α-bromo carbonyl functionality but constrained by the extreme moisture sensitivity of 2-bromoisobutyryl bromide should substitute 2-bromo-2-methylpropanal. Unlike the acyl bromide analog, which undergoes vigorous exothermic hydrolysis upon water contact , 2-bromo-2-methylpropanal can be stored long-term at -20°C under inert atmosphere without acute moisture reactivity . This differential stability enables broader solvent compatibility and simplified handling protocols in research settings.

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